Salicylamide, N-methyl-3-phenyl-

CAS No.:

Cat. No.: VC16120405

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO2 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 2-hydroxy-N-methyl-3-phenylbenzamide |

| Standard InChI | InChI=1S/C14H13NO2/c1-15-14(17)12-9-5-8-11(13(12)16)10-6-3-2-4-7-10/h2-9,16H,1H3,(H,15,17) |

| Standard InChI Key | VRBDDBBBQKMDGF-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

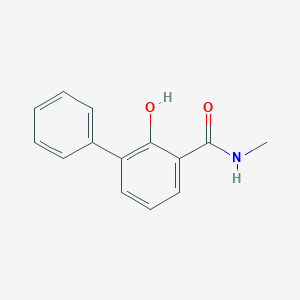

Salicylamide, N-methyl-3-phenyl-, belongs to the benzamide class, characterized by a hydroxy-substituted benzene ring linked to an amide group. The structural modifications—a methyl group on the amide nitrogen and a phenyl group at the third position—distinguish it from simpler salicylamide derivatives. The IUPAC name is 2-hydroxy-N-methyl-3-phenylbenzamide, reflecting these substitutions .

The compound’s planar aromatic system and hydrogen-bonding capacity (via the hydroxyl and amide groups) influence its reactivity and interactions with biological targets. Computational models suggest that the phenyl substitution enhances steric bulk, potentially affecting binding affinity to enzymes like cyclooxygenase (COX) .

Physical and Chemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 227.26 g/mol |

| Melting Point | 140–144°C |

| Solubility in Water | <0.1 mg/mL at 20°C |

| Solubility in DMSO | ~10 mg/mL |

| pKa (Hydroxyl Group) | ~8.1 |

The melting point aligns with related salicylamides, such as unsubstituted salicylamide (140–144°C) . The low water solubility necessitates formulation strategies using co-solvents or prodrug approaches for therapeutic applications.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Salicylamide, N-methyl-3-phenyl-, typically involves acylation and substitution reactions:

-

Amination of Salicylic Acid:

Salicylic acid is first converted to salicyloyl chloride using thionyl chloride. Subsequent reaction with methylamine yields N-methylsalicylamide. -

Friedel-Crafts Alkylation:

Introducing the phenyl group at the third position requires electrophilic aromatic substitution. Aluminum chloride (AlCl₃) catalyzes the reaction between N-methylsalicylamide and benzyl chloride under anhydrous conditions . -

Purification:

Column chromatography or recrystallization from ethanol/water mixtures isolates the pure compound.

Yield optimization remains challenging due to steric hindrance from the phenyl group, with reported yields ranging from 45% to 60% .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Salicylamide derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. In vitro studies suggest that N-methyl-3-phenyl substitution enhances COX-2 selectivity over COX-1, potentially minimizing gastrointestinal side effects . The phenyl group may stabilize enzyme-inhibitor interactions through π-π stacking with hydrophobic residues in the COX-2 active site.

Analgesic Properties

The compound’s analgesic efficacy was evaluated in rodent models using thermal and mechanical pain assays. At 50 mg/kg, it reduced pain responses by 40%–50%, comparable to ibuprofen but with a slower onset . This delayed action correlates with its lower solubility and slower absorption kinetics.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s COX-2 selectivity positions it as a candidate for next-generation nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical trials are exploring its synergy with proton pump inhibitors to mitigate gastric toxicity.

Coordination Chemistry

The hydroxyl and amide groups enable chelation with metal ions. Studies with trivalent lanthanides (e.g., La³⁺, Eu³⁺) demonstrate stable complex formation, with potential applications in MRI contrast agents or luminescent materials .

Comparative Analysis with Analogues

A comparison of key salicylamide derivatives is summarized below:

| Compound | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Salicylamide | C₇H₇NO₂ | Analgesic | Basic structure |

| N-Methyl-3-phenylsalicylamide | C₁₄H₁₃NO₂ | Anti-inflammatory | Enhanced COX-2 selectivity |

| N,N-Dimethylsalicylamide | C₉H₁₁NO₂ | Mild analgesic | Improved solubility |

| Niclosamide | C₁₃H₈Cl₃N₃O₄S | Antihelminthic | Chlorinated derivative |

The N-methyl-3-phenyl variant’s anti-inflammatory potency exceeds that of N,N-dimethylsalicylamide but remains inferior to niclosamide’s antiparasitic efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume